molecular formula C13H7ClF12N2O B11480077 N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11480077
M. Wt: 470.64 g/mol
InChI Key: NOWUCCOTVZIBQQ-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and hexafluoropropanone.

    Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with hexafluoropropanone under acidic conditions to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield a carboxylic acid and an amine, while oxidation might produce a ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-chlorophenyl)amino]-1,1,1-trifluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
  • N-{2-[(3-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
  • N-{2-[(3-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Uniqueness

Compared to similar compounds, N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the specific arrangement of its fluorine atoms and the presence of a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C13H7ClF12N2O

Molecular Weight

470.64 g/mol

IUPAC Name

N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C13H7ClF12N2O/c14-5-2-1-3-6(4-5)27-11(12(21,22)23,13(24,25)26)28-8(29)7(9(15,16)17)10(18,19)20/h1-4,7,27H,(H,28,29)

InChI Key

NOWUCCOTVZIBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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